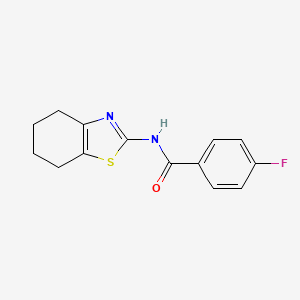

4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a fluorine atom and a tetrahydrobenzothiazole moiety

Properties

IUPAC Name |

4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMFYCMUEJGIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination of the benzamide precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Coupling Reaction: The final step involves coupling the fluorinated benzamide with the tetrahydrobenzothiazole moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzamide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atom or modifying the benzamide nitrogen.

Scientific Research Applications

4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the tetrahydrobenzothiazole moiety can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

4-Fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS: 392236-74-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and various studies highlighting its activity against different biological targets.

- Molecular Formula : C14H13FN2OS

- Molar Mass : 276.33 g/mol

- Density : 1.367 g/cm³ (predicted)

- pKa : 7.20 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. The compound's structure allows it to modulate these targets effectively, potentially leading to:

- Inhibition of cell proliferation in cancer cells.

- Modulation of neurotransmitter activity in neurological disorders.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity

- Anticancer Properties

-

Anti-inflammatory Effects

- Some studies indicate that compounds with similar structural motifs can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Study Insights

- Antimicrobial Efficacy : In a study evaluating various thiazole derivatives, the compound exhibited an IC50 value comparable to established antibiotics against resistant strains . This suggests a promising role in addressing antimicrobial resistance.

- Cancer Cell Line Studies : Research involving breast cancer cell lines demonstrated that the compound could significantly reduce cell viability at micromolar concentrations, indicating its potential as a lead compound for further development .

- Mechanistic Studies : Interaction studies have revealed that the compound may inhibit specific kinases involved in cell signaling pathways critical for cancer progression . This highlights its potential as a targeted therapy.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4-fluoro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide?

Answer: The compound is typically synthesized via condensation reactions between substituted benzoyl chlorides and 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives. For example:

- Step 1: React 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 4-fluorobenzoyl chloride in pyridine or ethanol under reflux conditions.

- Step 2: Monitor reaction progress via TLC, followed by purification via recrystallization (e.g., methanol) or column chromatography .

- Key considerations: Use of anhydrous solvents and catalytic acetic acid to enhance amide bond formation efficiency .

Advanced: How can regioselectivity challenges in the synthesis of tetrahydrobenzothiazole-containing benzamides be addressed?

Answer: Regioselectivity issues often arise during cyclization or functional group activation. Strategies include:

- Temperature control: Lower temperatures (0–5°C) reduce side reactions during benzothiazole ring formation .

- Protecting groups: Temporary protection of the amine group in the tetrahydrobenzothiazole precursor using Boc or Fmoc groups prevents undesired coupling .

- Catalytic optimization: Use of DMAP (4-dimethylaminopyridine) to accelerate acylation and minimize byproducts .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer: Essential methods include:

- 1H/13C NMR: To confirm the presence of the fluorine-substituted benzamide (e.g., aromatic proton splitting patterns) and tetrahydrobenzothiazole protons (e.g., methylene groups at δ 2.5–3.5 ppm) .

- IR spectroscopy: Identification of amide C=O stretching (~1650–1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

- Mass spectrometry (ESI-MS): To verify molecular weight and fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights:

- Hydrogen bonding networks: Identify intermolecular interactions (e.g., N–H⋯N/F bonds) that stabilize crystal packing, as seen in analogous benzothiazole derivatives .

- Torsion angles: Quantify planarity between the benzamide and tetrahydrobenzothiazole moieties, which influences biological activity .

- Refinement tools: Use SHELXL for high-resolution refinement, especially for resolving disorder in flexible tetrahydrobenzothiazole rings .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer: Common assays include:

- Enzyme inhibition: Screen against targets like PFOR (pyruvate:ferredoxin oxidoreductase) via UV-Vis spectroscopy, leveraging the benzothiazole’s role in disrupting electron transfer .

- Antimicrobial susceptibility testing: Use microbroth dilution (MIC assays) to assess activity against Gram-positive bacteria or fungi .

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to gauge selectivity .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Answer: Discrepancies often stem from:

- Solubility differences: Use DMSO stock solutions standardized to ≤0.1% to avoid solvent interference .

- Assay conditions: Control pH (6.5–7.5) and redox potential, as the tetrahydrobenzothiazole’s sulfur atom may oxidize under basic conditions .

- Metabolite profiling: LC-MS/MS to identify degradation products that may act as false positives/negatives .

Basic: What computational methods predict the compound’s physicochemical properties?

Answer: Use tools like:

- Lipinski’s Rule of Five: Predict oral bioavailability via Molinspiration or SwissADME .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites (e.g., fluorine’s electron-withdrawing effect) .

- Molecular docking (AutoDock Vina): Screen against protein targets (e.g., bacterial enzymes) to prioritize experimental testing .

Advanced: What strategies optimize pharmacokinetic properties without altering core pharmacophores?

Answer:

- Bioisosteric replacement: Substitute the fluorine atom with trifluoromethyl (-CF3) to enhance metabolic stability .

- Prodrug design: Convert the benzamide to a methyl ester for improved membrane permeability, with in situ hydrolysis to the active form .

- Formulation: Encapsulate in PEGylated liposomes to prolong circulation half-life .

Basic: How can synthetic impurities be identified and quantified?

Answer:

- HPLC-DAD/UV: Use a C18 column (acetonitrile/water gradient) to separate impurities (e.g., unreacted benzoyl chloride or dimerized byproducts) .

- 1H NMR integration: Compare peak areas of the target compound vs. impurities (e.g., residual solvents at δ 1.1–1.3 ppm) .

Advanced: What mechanistic insights explain the compound’s activity against anaerobic organisms?

Answer: The tetrahydrobenzothiazole moiety likely disrupts anaerobic metabolism by:

- Metal chelation: Binding to iron-sulfur clusters in enzymes like hydrogenases .

- Redox cycling: The sulfur atom undergoes reversible oxidation, generating reactive oxygen species (ROS) in low-oxygen environments .

- Structural analogs: Compare with nitazoxanide derivatives, where the benzothiazole’s conjugation with the amide group is critical for PFOR inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.